1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea

Lipophilic ligand efficiency Drug-likeness Quinoline-urea SAR

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea (CAS 1207037-96-4) is a synthetic diaryl urea derivative with the molecular formula C₂₀H₂₁N₃O₂ and a molecular weight of 335.41 g/mol. The compound features a 6-methoxyquinoline core linked at the 8-position via a urea bridge to a 3-phenylpropyl substituent.

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 1207037-96-4
Cat. No. B2766622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea
CAS1207037-96-4
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C20H21N3O2/c1-25-17-13-16-10-6-11-21-19(16)18(14-17)23-20(24)22-12-5-9-15-7-3-2-4-8-15/h2-4,6-8,10-11,13-14H,5,9,12H2,1H3,(H2,22,23,24)
InChIKeySNXLQHILOGLHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea (CAS 1207037-96-4): Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea (CAS 1207037-96-4) is a synthetic diaryl urea derivative with the molecular formula C₂₀H₂₁N₃O₂ and a molecular weight of 335.41 g/mol . The compound features a 6-methoxyquinoline core linked at the 8-position via a urea bridge to a 3-phenylpropyl substituent. This scaffold places it within the 8-aminoquinoline chemotype, a class historically exemplified by the antimalarial agent primaquine [1]. The compound is disclosed in patent CN106496116A (Shenyang Pharmaceutical University, 2017) within a series of quinoline-containing diarylurea derivatives claimed as FLT3 and c-Met kinase inhibitors for oncology applications [2]. Commercially, the compound is available from multiple suppliers at ≥95% purity . However, publicly available primary pharmacological data specific to this exact compound remain extremely limited; most biological inferences must be drawn from closely related structural analogs within the primaquine-urea and quinoline-urea kinase inhibitor classes [1][2].

Why In-Class 6-Methoxyquinolin-8-yl Urea Analogs Cannot Be Interchanged with 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea (CAS 1207037-96-4)


Within the 6-methoxyquinolin-8-yl urea chemotype, the N'-substituent (i.e., the group attached to the urea nitrogen distal to the quinoline ring) is a critical determinant of both target engagement and physicochemical behavior [1]. In the primaquine-urea series, antiproliferative IC₅₀ values span over two orders of magnitude (from 0.2 μM to >40 μM) depending solely on the nature of this substituent, demonstrating that even conservative changes (e.g., hydroxyalkyl vs. phenylalkyl) produce non-linear shifts in potency and cell-line selectivity [1]. The 3-phenylpropyl group present in CAS 1207037-96-4 confers a distinct combination of lipophilicity, conformational flexibility, and potential for π-stacking interactions with hydrophobic kinase binding pockets that is absent in simpler alkyl (e.g., isopropyl, allyl) or polar (e.g., hydroxyalkyl) analogs [2][3]. Furthermore, the patent family CN106496116A explicitly teaches that variations in the terminal aryl/alkyl substituent on the urea motif produce differential FLT3 versus c-Met kinase selectivity profiles, meaning that two compounds sharing the same 6-methoxyquinolin-8-yl core may exhibit meaningfully divergent pharmacology [2]. Generic substitution without confirmatory bioassay therefore carries a high risk of yielding non-equivalent biological outcomes.

Quantitative Differentiation Evidence for 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea (CAS 1207037-96-4) Relative to Structural Analogs


Ligand Efficiency and Lipophilicity Differentiation: 3-Phenylpropyl vs. Isopropyl and Allyl Analogs

The 3-phenylpropyl substituent in CAS 1207037-96-4 (MW 335.41, cLogP estimated ~3.9–4.2) provides substantially higher calculated lipophilicity compared to the isopropyl analog 1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea (estimated cLogP ~2.5) and the allyl analog 1-allyl-3-(6-methoxyquinolin-8-yl)urea (CAS 1206994-98-0, estimated cLogP ~2.8) . In the broader primaquine-urea series, increased lipophilicity within this range has been correlated with enhanced membrane permeability and improved antiproliferative activity against solid tumor cell lines [1]. The phenyl ring additionally offers potential for edge-to-face or π-π stacking interactions with aromatic residues in kinase ATP-binding pockets (e.g., FLT3 Phe691, c-Met Tyr1230), a binding modality unavailable to purely aliphatic substituents [2].

Lipophilic ligand efficiency Drug-likeness Quinoline-urea SAR

FLT3 Kinase Inhibition Potential: Evidence from Patent Family CN106496116A

Patent CN106496116A (filed 2016 by Shenyang Pharmaceutical University) discloses a series of quinoline-containing diarylurea compounds as inhibitors of FLT3 and c-Met kinases, with structural claims encompassing the 6-methoxyquinolin-8-yl urea scaffold of CAS 1207037-96-4 [1]. The patent explicitly states that compounds within the general formula I demonstrated 'good inhibitory activity on FLT3 kinase' in in vitro screening, and the inventors describe a progression from initial c-Met screening to the discovery of FLT3 inhibitory activity [1]. By contrast, the allyl analog 1-allyl-3-(6-methoxyquinolin-8-yl)urea (CAS 1206994-98-0) has been characterized primarily as a JAK-STAT signaling probe with CDK8 inhibition activity (cellular EC₅₀ = 28 nM in SW620 cells) rather than as a FLT3 inhibitor [2]. This target class divergence illustrates how the N'-substituent can redirect kinase selectivity.

FLT3 kinase Acute myeloid leukemia Quinoline-urea inhibitor

Antiproliferative Activity Class-Level Benchmarking Against Primaquine-Urea Derivatives

In the seminal study by Džimbeg et al. (2009), primaquine-derived ureas bearing the identical 6-methoxyquinolin-8-yl core were evaluated for antiproliferative activity across a panel of human cancer cell lines [1]. Compound 3c—1-(5-hydroxypentyl)-3-[4-(6-methoxyquinolin-8-ylamino)pentyl]urea—exhibited extreme selectivity toward SW620 colon cancer cells (IC₅₀ = 0.2 μM) while showing markedly weaker activity against H460 lung cancer cells, demonstrating that cell-type selectivity can be tuned via the urea substituent [1]. The broader series displayed IC₅₀ values ranging from 9 to >40 μM, with aryl- and hydroxyalkyl-substituted ureas consistently outperforming simple alkyl ureas [1]. CAS 1207037-96-4, bearing a 3-phenylpropyl substituent, is structurally positioned within the more active region of this SAR landscape, as it combines an aromatic moiety (favorable for activity) with a three-carbon linker that provides conformational flexibility [1][2].

Antiproliferative activity Colon cancer Primaquine-urea SAR

Comparative Physicochemical Drug-Likeness: Compliance with Oral Bioavailability Rules vs. Clinical Quinoline-Urea Benchmarks

CAS 1207037-96-4 (MW 335.41, H-bond donors = 2, H-bond acceptors = 4, rotatable bonds = 7) demonstrates full compliance with Lipinski's Rule of Five and Veber's oral bioavailability criteria [1]. In comparison, the clinically advanced quinoline-urea VEGFR inhibitor tivozanib (KRN951; MW 454.88, cLogP ~4.3) is substantially larger and more lipophilic, while the antiparasitic quinoline-urea NEU-1045 (MW ~375–390 estimated) occupies an intermediate physicochemical space but targets protozoan rather than human kinases [2]. Within the 6-methoxyquinolin-8-yl urea subseries specifically, the 3-phenylpropyl derivative offers a favorable balance of lipophilicity for membrane permeation without exceeding the cLogP >5 threshold associated with poor solubility and promiscuous binding [1]. Additionally, the compound's 7 rotatable bonds provide conformational adaptability for induced-fit binding to kinase active sites, a property that distinguishes it from more rigid quinoline-urea analogs such as tivozanib (rotatable bonds ≈ 5) [2].

Drug-likeness Lipinski rule of five Oral bioavailability Physicochemical profiling

Commercial Availability and Purity Benchmarking Against Closest Analogs

CAS 1207037-96-4 is commercially available from multiple suppliers in catalog quantities at ≥95% purity (e.g., Chemenu Catalog No. CM862603), with a molecular weight of 335.41 and the empirical formula C₂₀H₂₁N₃O₂ . In comparison, the closest commercially available analogs—1-allyl-3-(6-methoxyquinolin-8-yl)urea (CAS 1206994-98-0, MW 269.30) and 1-(6-methoxyquinolin-8-yl)-3-(propan-2-yl)urea (MW 273.33)—lack the aromatic terminal substituent that defines the target compound's binding surface . The 3-phenylpropyl analog is specifically differentiated by its balanced aromatic-aliphatic urea architecture, which is absent from both the smaller allyl/isopropyl analogs and the more complex bis-urea primaquine derivatives (e.g., compound 6h from Pavić et al., 2016) that carry substantially higher molecular weight (>500 Da) and additional hydrogen-bonding functionality [1].

Chemical procurement Purity specification Quinoline-urea availability Lead discovery sourcing

Recommended Research and Procurement Application Scenarios for 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea (CAS 1207037-96-4)


FLT3 Kinase Inhibitor Screening and Hit-to-Lead Optimization in Acute Myeloid Leukemia (AML) Drug Discovery

Based on the patent family CN106496116A, which establishes FLT3 and c-Met as the primary kinase targets for the quinoline-diarylurea chemotype encompassing CAS 1207037-96-4, this compound is suited as a starting point for FLT3 inhibitor lead optimization programs targeting AML [1]. Its 3-phenylpropyl substituent provides a lipophilic aromatic surface compatible with the FLT3 ATP-binding pocket, while its molecular weight (335.41) and rule-of-five compliance support subsequent lead optimization with room for property-modulating substitutions [2]. Researchers should benchmark this compound against known FLT3 inhibitors (e.g., quizartinib, gilteritinib) in biochemical FLT3-ITD and FLT3-D835Y mutant kinase assays to establish its selectivity window.

Antiproliferative Profiling Across Solid Tumor and Hematological Cancer Cell Line Panels

The class-level SAR from primaquine-urea derivatives demonstrates that 6-methoxyquinolin-8-yl ureas bearing aromatic substituents exhibit antiproliferative IC₅₀ values in the 9–40 μM range, with potential for exceptional cell-line selectivity (exemplified by compound 3c: IC₅₀ = 0.2 μM against SW620 colon cancer) [1]. CAS 1207037-96-4, with its 3-phenylpropyl group, falls within this activity-associated structural space and should be prioritized for NCI-60 or similar broad-panel antiproliferative screening to identify sensitive tumor lineages and establish its selectivity fingerprint relative to the isopropyl and allyl analogs [1][2].

Kinase Selectivity Profiling Against Clinical Quinoline-Urea Benchmarks (KRN951/Tivozanib)

Compared to the clinical VEGFR inhibitor tivozanib (KRN951)—a 6,7-dimethoxyquinoline-urea with an IC₅₀ of 0.16 nmol/L against VEGFR-2—CAS 1207037-96-4 offers a structurally differentiated 6-methoxy (mono-substituted) quinoline core with urea attachment at the 8-position rather than via a 4-oxyaryl linker [1]. This distinct connectivity may favor engagement of different kinase subfamilies (FLT3/c-Met per patent claims vs. VEGFR/PDGFR for tivozanib), making the compound valuable for exploring kinase selectivity hypotheses within the quinoline-urea pharmacophore space [1][2]. Procurement for kinome-wide profiling (e.g., DiscoverX KINOMEscan or similar) is recommended to empirically map its selectivity landscape.

Chemical Probe Development for 8-Aminoquinoline-Urea Structure-Activity Relationship (SAR) Expansion

The compound serves as a strategic intermediate-complexity SAR probe within the 6-methoxyquinolin-8-yl urea series. Its 3-phenylpropyl substituent bridges the gap between simple alkyl/alkenyl analogs (e.g., allyl, isopropyl) and highly elaborated bis-urea derivatives (MW >500) that have been extensively characterized in the primaquine literature [1]. Procurement of CAS 1207037-96-4 enables systematic expansion of the SAR landscape by exploring the biological consequences of incremental phenyl ring substitution (e.g., halogenation, methoxylation) on the 3-phenylpropyl motif, a direction not yet explored in the published primaquine-urea literature [1][2].

Quote Request

Request a Quote for 1-(6-Methoxyquinolin-8-yl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.